Chiral Identity: Lafadofensine's (3S)-Enantiomer Configuration vs. Alternative Chiral Forms
Lafadofensine is specifically defined as the (3S)-enantiomer of N,N-bis(4-fluorophenyl)pyrrolidin-3-amine [1]. This stereochemical assignment is critical, as the (3R)-enantiomer or racemic mixtures would constitute different chemical entities with potentially divergent pharmacological activity, binding affinity, and metabolic stability. While no direct head-to-head comparison data for the enantiomers of this specific scaffold is publicly available, the well-established principle of stereoselectivity in drug-receptor interactions dictates that procurement of the correct stereoisomer is non-negotiable for experimental reproducibility. The compound is commercially supplied as the D-(-)-mandelic acid salt, which may further influence its physicochemical properties .
| Evidence Dimension | Stereochemistry (Chirality) |
|---|---|
| Target Compound Data | (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine (single, defined enantiomer) |
| Comparator Or Baseline | (3R)-enantiomer or racemic (1:1) mixture |
| Quantified Difference | Qualitative difference: Single, defined stereoisomer vs. undefined mixture. The impact on pharmacological parameters is inferred but not quantified in public literature for this specific compound. |
| Conditions | Structural definition based on chemical nomenclature and patent specifications |
Why This Matters
Using an incorrect stereoisomer or racemate will introduce uncontrolled variables into any experiment, rendering data incomparable to studies using the defined (3S)-enantiomer and potentially leading to false-negative or false-positive results.
- [1] PubChem. (2025). Lafadofensine. Compound Summary for CID 15605612. National Center for Biotechnology Information. View Source
